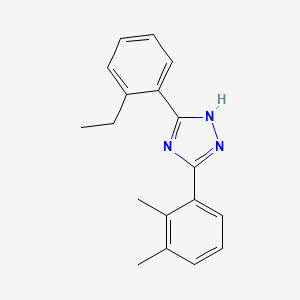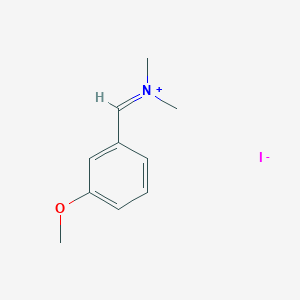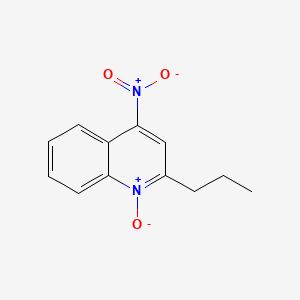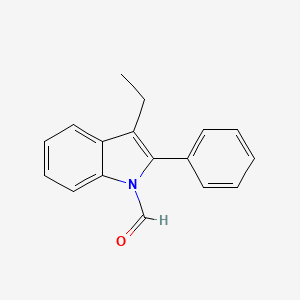![molecular formula C7H10I2 B14423138 7,7-Diiodobicyclo[2.2.1]heptane CAS No. 85344-67-8](/img/structure/B14423138.png)
7,7-Diiodobicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Diiodobicyclo[2.2.1]heptane: is a bicyclic organic compound characterized by the presence of two iodine atoms attached to the seventh carbon of the bicyclo[221]heptane framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diiodobicyclo[2.2.1]heptane typically involves the iodination of bicyclo[2.2.1]heptane derivatives. One common method is the reaction of bicyclo[2.2.1]heptane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or a peracid. The reaction is usually carried out under mild conditions to ensure selective iodination at the seventh carbon position.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions: 7,7-Diiodobicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups, under suitable conditions.
Reduction Reactions: The iodine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form diiodinated derivatives with higher oxidation states.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution: Formation of hydroxyl, cyano, or amino derivatives.
Reduction: Formation of bicyclo[2.2.1]heptane.
Oxidation: Formation of diiodinated derivatives with higher oxidation states.
科学的研究の応用
Chemistry: 7,7-Diiodobicyclo[2.2.1]heptane is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a molecular probe to study the interactions of iodine-containing compounds with biological systems. Its radiolabeled derivatives are useful in imaging and diagnostic applications.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of iodine-containing drugs. These derivatives can exhibit unique pharmacological properties due to the presence of iodine atoms.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its derivatives are employed in the production of polymers, resins, and other advanced materials with specific properties.
作用機序
The mechanism of action of 7,7-Diiodobicyclo[2.2.1]heptane and its derivatives depends on the specific chemical reactions they undergo. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon framework. In reduction reactions, the iodine atoms are replaced by hydrogen atoms, leading to the formation of reduced products. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophiles or reducing agents used.
類似化合物との比較
Similar Compounds:
7,7-Dichlorobicyclo[2.2.1]heptane: Similar structure with chlorine atoms instead of iodine.
7,7-Dibromobicyclo[2.2.1]heptane: Similar structure with bromine atoms instead of iodine.
7,7-Difluorobicyclo[2.2.1]heptane: Similar structure with fluorine atoms instead of iodine.
Uniqueness: 7,7-Diiodobicyclo[2.2.1]heptane is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties compared to its halogenated analogs. Iodine atoms are larger and more polarizable than chlorine, bromine, or fluorine atoms, leading to different reactivity and interactions with other molecules. This uniqueness makes this compound a valuable compound in various scientific and industrial applications.
特性
| 85344-67-8 | |
分子式 |
C7H10I2 |
分子量 |
347.96 g/mol |
IUPAC名 |
7,7-diiodobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10I2/c8-7(9)5-1-2-6(7)4-3-5/h5-6H,1-4H2 |
InChIキー |
RULKLOBVYZMBQL-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC1C2(I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol](/img/structure/B14423062.png)

![(1,4,6-Trioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14423078.png)



![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)

